

## Pritelivir: A Technical Guide to its Discovery, Synthesis, and Antiviral Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Pritelivir (formerly known as AIC316 or BAY 57-1293) is a first-in-class antiviral drug candidate with a novel mechanism of action for the treatment of infections caused by Herpes Simplex Virus (HSV) types 1 and 2.[1][2][3] Developed by AiCuris Anti-infective Cures AG, it represents a significant advancement in antiviral therapy, particularly for patient populations with compromised immune systems or those with infections resistant to current standard-of-care treatments like acyclovir.[1][3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of Pritelivir.

#### **Discovery and Development**

The discovery of **Pritelivir** was the result of a systematic high-throughput screening of approximately 420,000 compounds from a chemical library to identify novel anti-HSV agents.[4] This process led to the identification of a lead compound from the thiazolylamides chemical class, which was then optimized through iterative cycles of medicinal chemistry to improve potency, solubility, and pharmacokinetic properties, ultimately leading to the selection of **Pritelivir** as a clinical candidate.[4][5] **Pritelivir** has been granted Fast Track designation in 2017 and Breakthrough Therapy designation in 2020 by the US Food and Drug Administration (FDA).[1]



#### **Synthesis of Pritelivir**

The synthesis of **Pritelivir** is based on established methods in medicinal chemistry.[4][5] A retrosynthetic analysis suggests that the molecule can be constructed from two key fragments: a thiazolyl sulfonamide and a diaryl acetic acid.[4][5] An optimized and more environmentally friendly synthesis route has been developed for potential commercial production.[4][5]

#### **General Synthetic Scheme:**

The synthesis involves the following key steps[6]:

- Synthesis of the Thiazolyl Sulfonamide Moiety: This typically begins with the reaction of chloroacetone and potassium thiocyanate to form an intermediate that is then cyclized to create the thiazole ring.[4][6] Subsequent chlorosulfonylation and amination reactions yield the desired sulfonamide.[6]
- Synthesis of the Diaryl Acetic Acid Moiety: Palladium-catalyzed coupling reactions are employed to construct the diaryl acetic acid component.
- Amide Coupling: The final step involves the coupling of the thiazolyl sulfonamide and the diaryl acetic acid derivatives under standard amide bond formation conditions to yield Pritelivir.

#### **Mechanism of Action**

Pritelivir exhibits a novel mechanism of action that distinguishes it from traditional nucleoside analogue antivirals like acyclovir.[2][3] It directly inhibits the viral helicase-primase complex, which is essential for the replication of viral DNA.[1][2] This complex, composed of the UL5, UL8, and UL52 proteins, is responsible for unwinding the double-stranded viral DNA and synthesizing RNA primers for DNA replication.[1][4] By binding to this complex, Pritelivir effectively stalls the viral replication machinery, preventing the synthesis of new viral genomes. [2][4] This mode of action does not require activation by viral enzymes, a key difference from nucleoside analogues, which makes Pritelivir active against acyclovir-resistant strains of HSV. [3]





Click to download full resolution via product page

Caption: Mechanism of **Pritelivir** Inhibition of HSV Replication.

## **Antiviral Activity and Efficacy**

**Pritelivir** has demonstrated potent in vitro and in vivo activity against both HSV-1 and HSV-2, including strains that are resistant to nucleoside analogues.[7]

**Preclinical Efficacy** 

| Parameter                    | HSV-1 | HSV-2 | Reference |
|------------------------------|-------|-------|-----------|
| In vivo ED50 (mg/kg)         | 0.5   | 0.5   | [4][5]    |
| Acyclovir ED50<br>(mg/kg)    | 22    | 16    | [4][5]    |
| Valacyclovir ED50<br>(mg/kg) | 17    | 14    | [4][5]    |

In a murine model of HSV-1 infection, oral administration of **Pritelivir** at 10 mg/kg once daily for four days completely suppressed signs of infection.[8][9]

#### **Clinical Efficacy**

A pivotal Phase 3 trial (PRIOH-1) evaluated the efficacy and safety of **Pritelivir** in immunocompromised patients with acyclovir-resistant mucocutaneous HSV infections.[10][11]



[12][13] The trial met its primary endpoint, demonstrating statistically superior lesion healing compared to standard of care.[10][11][12]

| Clinical Trial       | Patient<br>Population                                                                                    | Dosage                                                                           | Primary<br>Endpoint                                   | Outcome                                                                                     | Reference    |
|----------------------|----------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|-------------------------------------------------------|---------------------------------------------------------------------------------------------|--------------|
| PRIOH-1<br>(Phase 3) | Immunocomp<br>romised<br>patients with<br>acyclovir-<br>resistant<br>mucocutaneo<br>us HSV<br>infections | 400 mg loading dose on day 1, followed by 100 mg once daily until lesions healed | Superiority in<br>lesion healing<br>within 28<br>days | Met primary<br>endpoint<br>(p=0.0047);<br>increased<br>efficacy at 42<br>days<br>(p<0.0001) | [10][11][12] |

#### **Pharmacokinetics**

Pharmacokinetic studies in healthy subjects have shown that **Pritelivir** has a favorable profile for once-daily oral dosing.

| Pharmacokinetic<br>Parameter | Value                                                                                  | Conditions                          | Reference |
|------------------------------|----------------------------------------------------------------------------------------|-------------------------------------|-----------|
| Half-life (t1/2)             | 52 - 83 hours                                                                          | Single and multiple ascending doses | [7][14]   |
| Time to Steady State         | 8 - 13 days                                                                            | Multiple once-daily doses           | [7][14]   |
| Absolute<br>Bioavailability  | 72%                                                                                    | Fasted conditions                   | [14]      |
| Effect of Food (fatty meal)  | Tmax delayed by 1.5<br>hours; Cmax and AUC<br>increased by 33% and<br>16% respectively | Following a fatty diet              | [14]      |

#### **Resistance Profile**



Resistance to **Pritelivir** has been studied, and mutations conferring resistance have been identified in the viral genes encoding the helicase (UL5) and primase (UL52) components of the helicase-primase complex.[4][15] Importantly, these mutations do not confer cross-resistance to nucleoside analogues.[2] Studies have shown that the emergence of resistance in vivo appears to be low.[4][15][16] Combination therapy of **Pritelivir** with acyclovir or foscarnet has been shown to suppress the evolution of drug resistance in vitro.[17]

# Experimental Protocols High-Throughput Screening for Anti-HSV Activity

The initial discovery of the chemical class of **Pritelivir** involved a high-throughput screening assay. While the specific proprietary details are not public, a general methodology can be outlined:

- Cell Culture: Human foreskin fibroblast (HFF) cells or a similar susceptible cell line are cultured in 384-well microtiter plates.
- Viral Infection: Cells are infected with a laboratory strain of HSV-1 at a low multiplicity of infection.
- Compound Addition: Compounds from a chemical library are added to the wells at a fixed concentration.
- Incubation: The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and subsequent cytopathic effect (CPE) in untreated control wells (typically 5-6 days).[4]
- Viability Assay: Cell viability is assessed using a fluorescent dye such as fluorescein diacetate.[4] Live cells with active esterases cleave the dye, producing a fluorescent signal.
- Data Analysis: A significant increase in fluorescence in compound-treated wells compared to virus-only control wells indicates antiviral activity.





Click to download full resolution via product page

Caption: Workflow for High-Throughput Screening of Anti-HSV Compounds.



#### Murine Lethal Challenge Model for In Vivo Efficacy

The in vivo efficacy of **Pritelivir** was evaluated in a murine lethal challenge model, a standard preclinical model for assessing antiviral potency.

- Animal Model: Immunocompetent mice (e.g., BALB/c) are used.
- Viral Inoculation: Mice are infected intraperitoneally or via other relevant routes with a lethal dose of HSV-1 or HSV-2.
- Treatment: Pritelivir, vehicle control, and comparator drugs (e.g., acyclovir, valacyclovir) are administered orally, typically starting 24-72 hours post-infection, for a defined period (e.g., 7 days).[4][18]
- Monitoring: Animals are monitored daily for signs of illness and mortality for a period of at least 21 days.[4]
- Endpoint: The primary endpoint is survival. The 50% effective dose (ED50), the dose at which 50% of the infected and treated animals survive, is calculated.[5]

#### Conclusion

Pritelivir is a promising novel antiviral agent with a distinct mechanism of action that offers a significant therapeutic advantage, particularly for the treatment of acyclovir-resistant HSV infections in immunocompromised individuals. Its potent antiviral activity, favorable pharmacokinetic profile, and demonstrated clinical efficacy in a Phase 3 trial underscore its potential to become a valuable addition to the armamentarium against HSV. Further clinical development and regulatory review will be crucial in making this innovative therapy available to patients in need.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. Pritelivir Wikipedia [en.wikipedia.org]
- 2. What is Pritelivir used for? [synapse.patsnap.com]
- 3. vax-before-travel.com [vax-before-travel.com]
- 4. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics-pharmacodynamics of the helicase-primase inhibitor pritelivir following treatment of wild-type or pritelivir-resistant virus infection in a murine herpes simplex virus 1 infection model PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor Pritelivir following Treatment of Wild-Type or Pritelivir-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial Aicuris [aicuris.com]
- 11. eatg.org [eatg.org]
- 12. contagionlive.com [contagionlive.com]
- 13. trial.medpath.com [trial.medpath.com]
- 14. First-in-Human, Single- and Multiple-Ascending-Dose, Food-Effect, and Absolute Bioavailability Trials to Assess the Pharmacokinetics, Safety, and Tolerability of Pritelivir, a Nonnucleoside Helicase-Primase Inhibitor Against Herpes Simplex Virus in Healthy Subjects
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. No Evidence of Pritelivir Resistance Among Herpes Simplex Virus Type 2 Isolates After 4 Weeks of Daily Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Efficacy of Pritelivir and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pritelivir: A Technical Guide to its Discovery, Synthesis, and Antiviral Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678233#discovery-and-synthesis-of-pritelivir-for-antiviral-research]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com